molecular formula C11H8N2S B13878808 3-Thiophen-2-ylpyrazolo[1,5-a]pyridine

3-Thiophen-2-ylpyrazolo[1,5-a]pyridine

Katalognummer: B13878808
Molekulargewicht: 200.26 g/mol
InChI-Schlüssel: PKNCGLBKZREFJP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Thiophen-2-ylpyrazolo[1,5-a]pyridine is a heterocyclic compound that features a fused ring system consisting of a pyrazole ring and a pyridine ring, with a thiophene group attached at the 3-position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a scaffold for drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Thiophen-2-ylpyrazolo[1,5-a]pyridine typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles, which act as 1,3-bisnucleophilic systems . This reaction allows for versatile structural modifications at various positions on the pyrazolo[1,5-a]pyridine scaffold.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.

Analyse Chemischer Reaktionen

Types of Reactions

3-Thiophen-2-ylpyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the pyrazolo[1,5-a]pyridine scaffold.

Wissenschaftliche Forschungsanwendungen

3-Thiophen-2-ylpyrazolo[1,5-a]pyridine has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Thiophen-2-ylpyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it has been studied as an inhibitor of tyrosine kinases, which play a crucial role in cell signaling pathways . By binding to these targets, the compound can modulate their activity, leading to various biological effects, such as inhibition of cell proliferation and induction of apoptosis.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-Thiophen-2-ylpyrazolo[1,5-a]pyridine is unique due to its specific structural arrangement, which allows for diverse chemical modifications and a broad range of biological activities. Its thiophene group contributes to its distinct electronic properties, making it a valuable scaffold for drug development and material science.

Eigenschaften

Molekularformel

C11H8N2S

Molekulargewicht

200.26 g/mol

IUPAC-Name

3-thiophen-2-ylpyrazolo[1,5-a]pyridine

InChI

InChI=1S/C11H8N2S/c1-2-6-13-10(4-1)9(8-12-13)11-5-3-7-14-11/h1-8H

InChI-Schlüssel

PKNCGLBKZREFJP-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=NN2C=C1)C3=CC=CS3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.